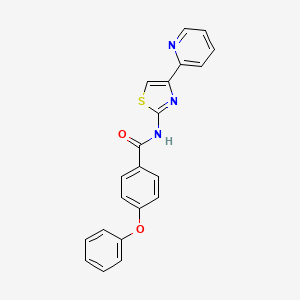

![molecular formula C6H5Br2N3 B2536619 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2253631-27-3](/img/structure/B2536619.png)

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

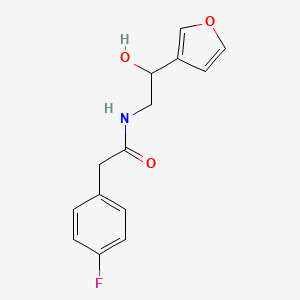

“6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is a chemical compound with the molecular formula C6H4BrN3 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” involves several steps. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .

Molecular Structure Analysis

The molecular structure of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is characterized by a bromine atom attached to an imidazo[1,2-b]pyridazine ring . The average mass of the molecule is 198.020 Da and the monoisotopic mass is 196.958847 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” include a density of 1.9±0.1 g/cm3, a molar refractivity of 42.7±0.5 cm3, and a polar surface area of 30 Å2 . The compound also has a polarizability of 16.9±0.5 10-24 cm3 and a molar volume of 104.7±7.0 cm3 .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Antiproliferative Applications

- Coumarin derivatives, including imidazo[1,2-a]pyrimidine and other related compounds, have been synthesized for their promising antitumor activities against liver carcinoma. Selected compounds demonstrated significant antiproliferative effects, highlighting the potential of similar structures for cancer treatment (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial and Antimicrobial Applications

- Novel imidazo[1,2-a]pyridine derivatives incorporating various ring systems have been synthesized and evaluated for their antibacterial potency. Imidazopyridine-thiazole hybrids, in particular, showed remarkable antibacterial activities, suggesting their utility in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Antiviral Drug Discovery

- A review on antiviral drug discovery highlighted the development of compounds with the {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine} structure, indicating the exploration of similar imidazo[1,2-b]pyridazine derivatives for antiviral applications. These compounds form part of a broader strategy to address viral infections, including dengue fever and HIV (De Clercq, 2009).

Synthesis Techniques and Environmental Considerations

- An efficient and green synthesis method for imidazo[1,2-a]pyridines/pyrazines/pyrimidines under microwave irradiation in water-isopropanol as a green solvent has been developed. This method emphasizes the environmental benefits and the potential for high-yield, eco-friendly synthesis of imidazo[1,2-b]pyridazine derivatives (Rao et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromoimidazo[1,2-b]pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUPIZONOCTFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-b]pyridazine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)